molecular formula C24H21N3O4 B2438555 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide CAS No. 1021106-05-7

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide

Cat. No.: B2438555
CAS No.: 1021106-05-7
M. Wt: 415.449
InChI Key: OEVUIDFQDLFPSC-UHFFFAOYSA-N
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Description

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-yl and pyridazin-1(6H)-yl intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide: shares structural similarities with other pyridazinone derivatives and furan-containing compounds.

    Pyridazinone derivatives: Known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.

    Furan-containing compounds: Often explored for their unique chemical reactivity and potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c28-23(25-18-10-12-20(13-11-18)31-19-6-2-1-3-7-19)9-4-16-27-24(29)15-14-21(26-27)22-8-5-17-30-22/h1-3,5-8,10-15,17H,4,9,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVUIDFQDLFPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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